![molecular formula C25H20ClNO3 B3930527 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide
Overview
Description
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s as a potential painkiller, but its use as a recreational drug has become a concern due to its high potency and potential for abuse.
Scientific Research Applications
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been studied for its potential use as a painkiller, but its high potency and potential for abuse have limited its clinical use. However, this compound has been used in scientific research to study opioid receptors and their role in pain perception. This compound has also been used as a tool to study the pharmacology of opioid receptors and their interactions with other drugs.
Mechanism of Action
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound is highly selective for the mu-opioid receptor and has little to no activity at other opioid receptors. The mechanism of action of this compound is similar to that of other opioid analgesics, such as morphine and fentanyl.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. This compound is highly potent, with a potency estimated to be several times greater than that of morphine. This high potency increases the risk of overdose and makes this compound a potentially dangerous drug.
Advantages and Limitations for Lab Experiments
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has several advantages for use in lab experiments. It is highly selective for the mu-opioid receptor, making it a useful tool for studying opioid receptor pharmacology. This compound is also relatively easy to synthesize and can be obtained in large quantities for use in experiments.
However, the high potency and potential for abuse of this compound are significant limitations for its use in lab experiments. The risk of overdose and potential for addiction make it important to use caution when handling and using this compound in the lab.
Future Directions
For research on N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide include the development of new opioid analgesics and drugs that target other opioid receptors.
properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-30-20-7-4-6-18(15-20)25(29)27-24(17-9-12-19(26)13-10-17)23-21-8-3-2-5-16(21)11-14-22(23)28/h2-15,24,28H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUHIGAIZNFZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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